4-amino-N-[(furan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-amino-N-[(furan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a furan-2-ylmethyl group, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(furan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is typically carried out in an acidic or basic medium.
Introduction of the Amino Group: The amino group can be introduced through the reaction of the pyrazole ring with an amine, such as ammonia or an alkylamine.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the pyrazole ring.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction, where a trifluoroethyl halide reacts with the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole and furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-amino-N-[(furan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its structure suggests that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests that it may have activity against certain diseases, such as cancer or infectious diseases.
Industry
In industry, the compound is used in the development of new materials. Its unique structure allows for the creation of materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-amino-N-[(furan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide: Lacks the trifluoroethyl group, making it less hydrophobic.
4-amino-N-[(furan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide: The carboxamide group is positioned differently, potentially altering its reactivity and biological activity.
4-amino-N-[(furan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, affecting its acidity and solubility.
Uniqueness
The presence of the trifluoroethyl group in 4-amino-N-[(furan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide makes it more hydrophobic compared to similar compounds. This can influence its solubility, reactivity, and interaction with biological targets, potentially enhancing its bioactivity and making it a more potent candidate for various applications.
Properties
IUPAC Name |
4-amino-N-(furan-2-ylmethyl)-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2/c12-11(13,14)6-18-9(8(15)5-17-18)10(19)16-4-7-2-1-3-20-7/h1-3,5H,4,6,15H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGIDZODEVSSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(C=NN2CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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